Benzene, (3-bromo-3-butenyl)-
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Overview
Description
Benzene, (3-bromo-3-butenyl)-: is an organic compound that consists of a benzene ring substituted with a 3-bromo-3-butenyl group. This compound is part of the broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-bromo-3-butenyl)- typically involves the bromination of a butenyl-substituted benzene derivative. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction is carried out under controlled conditions to ensure the selective bromination of the butenyl group.
Industrial Production Methods: Industrial production of Benzene, (3-bromo-3-butenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes waste.
Chemical Reactions Analysis
Types of Reactions: Benzene, (3-bromo-3-butenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents such as nitro, hydroxyl, or alkyl groups.
Oxidation Reactions: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and alkyl halides are commonly used in the presence of catalysts like aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Substitution: Products include nitrobenzene, alkylbenzene, and hydroxybenzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrogenated benzene derivatives.
Scientific Research Applications
Benzene, (3-bromo-3-butenyl)- has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, (3-bromo-3-butenyl)- involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a positively charged intermediate (benzenonium ion) that undergoes further reactions to yield substituted benzene derivatives . The butenyl group can also participate in radical reactions, forming allylic radicals that further react with other molecules .
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring substituted with a single bromine atom.
Benzene, (3-methyl-3-butenyl)-: Similar structure but with a methyl group instead of a bromine atom.
Benzene, 3-butenyl-: Lacks the bromine atom but has a similar butenyl group.
Uniqueness: Benzene, (3-bromo-3-butenyl)- is unique due to the presence of both a bromine atom and a butenyl group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
62692-40-4 |
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Molecular Formula |
C10H11Br |
Molecular Weight |
211.10 g/mol |
IUPAC Name |
3-bromobut-3-enylbenzene |
InChI |
InChI=1S/C10H11Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChI Key |
FXQTUECZVAFUFD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC1=CC=CC=C1)Br |
Origin of Product |
United States |
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